Yaequinolone J1 was first isolated from the plant Yaequinoides, which is known for its diverse range of bioactive compounds. The isolation process typically involves extraction and purification techniques that allow for the identification of this specific quinolone derivative.
Yaequinolone J1 is classified as a quinolone and more specifically as a benzopyran. This classification is based on its structural features, which include a fused benzene and pyran ring system, contributing to its chemical reactivity and biological properties.
The synthesis of Yaequinolone J1 has been achieved through a concise five-step synthetic route. The method involves several key reactions:
The first step utilizes an organocatalytic tandem Knoevenagel-electrocyclization reaction involving citral and 2-bromoresorcinol, which generates the chromene motif essential for further transformations. The reaction conditions are optimized to achieve high yields and selectivity, with the final products being separated using chiral high-performance liquid chromatography.
The molecular structure of Yaequinolone J1 features a complex arrangement that includes a benzopyran core fused with a quinolone moiety. Its chemical formula is represented as , indicating the presence of carbon, hydrogen, and nitrogen atoms in specific arrangements.
Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure. For instance, the NMR spectrum provides insights into the hydrogen environments within the molecule, while high-resolution mass spectrometry confirms its molecular weight.
Yaequinolone J1 participates in various chemical reactions typical for quinolone derivatives. Notably, it can undergo:
The reactivity of Yaequinolone J1 is influenced by its electronic structure, which is stabilized by resonance effects within the aromatic system. This stability allows for selective reactions under mild conditions.
The mechanism of action for Yaequinolone J1 has been studied primarily in relation to its biological effects. It is believed to interact with specific biological targets, such as enzymes involved in cellular signaling pathways.
Research indicates that Yaequinolone J1 may exhibit antimicrobial and anticancer properties through mechanisms that involve inhibition of enzyme activity or interference with cellular processes. Detailed studies are ongoing to fully elucidate these mechanisms.
Yaequinolone J1 is characterized by:
Relevant analytical data such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-Vis) provide further insights into its chemical behavior.
Yaequinolone J1 has potential applications in various scientific fields:
Research continues to explore additional applications based on its chemical properties and biological activities, emphasizing its significance in medicinal chemistry and drug discovery.
Yaequinolone J1 was first isolated in 2005 from the fungal strain Penicillium sp. FKI-2140, as reported in foundational research by Uchida and colleagues [2]. This discovery occurred during a targeted screening program for novel insecticidal antibiotics, where the ethyl acetate extract of the fungal culture demonstrated significant toxicity against brine shrimp (Artemia salina). The compound was subsequently purified using chromatographic techniques, culminating in the elucidation of its unprecedented molecular structure. Yaequinolone J1 belongs to a specialized class of fungal metabolites characterized by a p-methoxyphenylquinolinone skeleton fused with a pyran ring—a structural motif later recognized as a hallmark of the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one alkaloid family [3] [7].
Further investigations have identified Yaequinolone J1 in other Penicillium species, notably Penicillium simplicissimum, isolated from diverse geographical locations including soil samples from Dehong, Yunnan Province, China [3] [7]. In these producing strains, Yaequinolone J1 is typically biosynthesized alongside structural analogs such as Yaequinolone J2 and penigequinolones, suggesting a shared biochemical pathway for complex quinolone derivatives in this fungal genus. The compound occurs naturally at low concentrations (yields rarely exceeding milligrams per liter of culture), reflecting its specialized metabolic origin rather than a primary metabolic function [7] [9].
Table 1: Key Physicochemical and Biological Properties of Yaequinolone J1
Property | Value/Description | Reference |
---|---|---|
Molecular Formula | C₂₇H₃₁NO₆ | [9] |
Molecular Weight | 465.54 g/mol | [9] |
Melting Point | Not reported (amorphous solid) | [3] |
UV Absorbance | Characteristic quinolinone chromophore | [7] |
Insecticidal Activity (MIC) | 6.25 μg/mL against Artemia salina | [2] |
Anti-inflammatory Activity | Not active (IC₅₀ > 20 μM for NO inhibition) | [7] |
The primary producing organisms of Yaequinolone J1, fungi within the genus Penicillium, occupy diverse ecological niches, including terrestrial soils, plant rhizospheres, and marine sediments [3] [7]. Penicillium simplicissimum, a confirmed producer, is a saprotrophic fungus frequently isolated from decaying organic matter and soil ecosystems across tropical and temperate regions. This species is taxonomically classified within the Trichocomaceae family, order Eurotiales, and is renowned for its metabolic versatility [3] [7].
The biosynthesis of Yaequinolone J1 and related alkaloids is hypothesized to confer an ecological advantage to the producing fungi. These metabolites exhibit potent insecticidal properties [2], suggesting a role in chemical defense against micro-predators or competitors in resource-limited environments. Furthermore, the frequent co-occurrence of structurally diverse quinolones (e.g., penigequinolones, pesimquinolones) in single Penicillium strains implies a sophisticated chemical arsenal [3] [7]. Research indicates that the expression of these specialized metabolites is often influenced by environmental cues and microbial interactions within the ecosystem [7]. For instance, Penicillium simplicissimum produces different alkaloid profiles depending on its growth substrate and microbial neighbors, highlighting the ecological context-dependent nature of Yaequinolone J1 production [3] [7].
Table 2: Related Quinolone Alkaloids from Penicillium spp.
Alkaloid Name | Producing Species | Structural Features | Key Bioactivities |
---|---|---|---|
Yaequinolone J1 | P. sp. FKI-2140, P. simplicissimum | p-Methoxyphenyl, fused pyran ring | Insecticidal |
Penigequinolone A/B | Penicillium sp. No. 410 | Dimeric quinolone, isoprenyl bridges | Pollen-growth inhibition |
Peniprequinolone | P. cf. simplicissimum | 3,4-Dioxygenated quinolinone, prenyl chain | Nematicidal |
Pesimquinolone A-H | P. simplicissimum | Limonene-conjugated quinolones | Anti-inflammatory (NO inhibition) |
Aflaquinolone A | Derived from acid rearrangement | 2,4-Dimethyl cyclohexanone fused core | Antiviral (synthetic derivative path) |
The discovery of Yaequinolone J1 represents a significant milestone within the broader trajectory of quinolone alkaloid research, which has evolved substantially since the identification of the first natural quinolones. Initial research focused on simple plant-derived quinoline alkaloids like quinine (1820) and camptothecin (1960s), renowned for their antimalarial and anticancer properties, respectively [1] [8]. However, fungal quinolones remained largely unexplored until the late 20th century. A pivotal breakthrough came in 1995 with Nakaya's isolation of NTC-47A and NTC-47B from Penicillium sp. NTC-47 [7]. These compounds, featuring the novel 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one scaffold, unveiled an entirely new structural class and ignited interest in fungal quinolones as a rich source of chemical diversity [3] [7].
The subsequent decades witnessed a surge in the discovery of structurally complex congeners. Penigequinolones A and B, isolated in 1996 from Penicillium sp. No. 410, exemplified intricate dimeric architectures within this family [3] [7]. Against this backdrop, the identification of Yaequinolone J1 and J2 in 2005 marked a crucial advancement by introducing the unique pyran-fused quinolone skeleton [2] [9]. Their structural complexity, particularly the stereochemistry of the pyran ring and isoprenyl-derived side chains, presented new synthetic challenges and spurred methodological innovations in organic chemistry [9]. Furthermore, Yaequinolone J1's potent insecticidal activity [2] expanded the known biological repertoire of quinolone alkaloids beyond the cytotoxic, antifungal, or anti-inflammatory activities commonly reported for earlier members like the penigequinolones or pesimquinolones [3] [7].
The quest to synthesize these complex natural products further cemented their historical importance. While penigequinolones and simpler analogs were synthesized earlier, the total synthesis of pyran-fused quinolones like Yaequinolone J1 remained elusive for years. Recent synthetic endeavors, employing strategies like late-stage C–H olefination or E-selective Horner-Wadsworth-Emmons olefination [9], represent direct responses to the challenges posed by its intricate structure. These syntheses not only confirmed the proposed structures but also provided material for deeper biological evaluation and established routes for generating analogs to explore structure-activity relationships [9].
Table 3: Key Milestones in Fungal Quinolone Alkaloid Research Relevant to Yaequinolone J1
Year | Milestone | Significance |
---|---|---|
1995 | Isolation of NTC-47A/B (Penicillium sp. NTC-47) | Discovery of the 3,4-dioxygenated 5-hydroxy-4-aryl-quinolin-2(1H)-one scaffold |
1996 | Characterization of Penigequinolones A/B | Revealed complex dimeric quinolone structures |
2000 | Report of Peniprequinolone (P. cf. simplicissimum) | Expanded structural diversity with prenylated monomeric quinolones |
2005 | Discovery of Yaequinolones J1/J2 | Introduced pyran-fused quinolones with insecticidal activity |
2006 | Biosynthetic studies on Yaequinolones | Proposed pathways involving isoprenylation and cyclization |
2020-2022 | Total synthesis of Yaequinolone-related structures | Enabled access to gram quantities and structural confirmation |
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